An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1152836-50-4)
An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1152836-50-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the introduction of a nitrophenyl substituent offers a versatile handle for further chemical modification and exploration of its biological activities.[1] This document details the compound's chemical identity, physicochemical properties, plausible synthetic routes, and potential therapeutic applications, with a focus on its role as a scaffold for the development of novel kinase inhibitors and other targeted therapies.
Chemical Identity and Physicochemical Properties
1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative with the molecular formula C₁₀H₇N₃O₄ and a molecular weight of 233.18 g/mol . The presence of the aromatic pyrazole ring, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety bestows upon this molecule a unique set of chemical and physical characteristics that are pivotal for its biological interactions and synthetic utility.
| Property | Value | Source |
| CAS Number | 1152836-50-4 | BLDpharm[2] |
| Molecular Formula | C₁₀H₇N₃O₄ | PubChem |
| Molecular Weight | 233.18 g/mol | PubChem |
| IUPAC Name | 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | PubChem |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)O)[O-] | PubChem |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| pKa | Estimated to be in the acidic range due to the carboxylic acid group. The pKa of the parent 1H-pyrazole is approximately 2.5.[3] | General chemical principles |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | General chemical principles |
Spectral Data Interpretation:
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¹H NMR: Aromatic protons on the nitrophenyl and pyrazole rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton would likely be a broad singlet at a higher chemical shift (>10 ppm), depending on the solvent.
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¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be further downfield (>160 ppm).
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IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and strong N-O stretching bands for the nitro group (around 1550 and 1350 cm⁻¹).[4]
Synthesis and Chemical Reactivity
The synthesis of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be approached through several established methods for pyrazole ring formation. A highly plausible and efficient route involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards 3-nitrophenylhydrazine and a three-carbon electrophilic synthon bearing a carboxylic acid or a precursor group.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Cyclocondensation Reaction
This protocol outlines a general and widely applicable method for the synthesis of pyrazole-3-carboxylic acids.
Step 1: Preparation of the 1,3-Dicarbonyl Precursor
One common precursor is an ester of a β-keto acid. For instance, ethyl 2,4-dioxobutanoate can be synthesized from the Claisen condensation of diethyl oxalate and acetone.
Step 2: Cyclocondensation with 3-nitrophenylhydrazine
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Dissolve 3-nitrophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Add the 1,3-dicarbonyl precursor (1.0 equivalent) to the solution.
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The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
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The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.
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Further purification can be achieved by recrystallization from an appropriate solvent system.
Causality behind Experimental Choices:
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Solvent: Ethanol and acetic acid are commonly used as they are good solvents for the reactants and facilitate the cyclization and dehydration steps. Acetic acid can also act as a catalyst.
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Heating: The reaction often requires heat to overcome the activation energy for the condensation and subsequent cyclization-dehydration steps leading to the aromatic pyrazole ring.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.
A similar synthetic strategy has been reported for the synthesis of a more complex analog, 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, which was synthesized from the reaction of a furandione (a 1,3-dicarbonyl equivalent) with a hydrazine derivative.[5]
Biological Activity and Therapeutic Potential
The pyrazole scaffold is a cornerstone in modern drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] The presence of the 1-(3-nitrophenyl) substituent provides a key structural feature for potential interactions with biological targets and a site for further chemical elaboration.
Potential as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole ring is a common "hinge-binding" motif in many approved kinase inhibitors. It can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition.[7]
The 3-amino-1H-pyrazole scaffold, in particular, has been extensively explored for the development of kinase inhibitors.[7] While the target compound is a carboxylic acid derivative, it serves as a valuable starting point for the synthesis of amide libraries, which are frequently employed in kinase inhibitor design. The 3-nitrophenyl group can be readily reduced to the corresponding aniline, providing a vector for introducing further diversity and targeting specific sub-pockets of the kinase active site.
Caption: Drug discovery workflow utilizing the target compound.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives, a series of in vitro assays are essential.
3.2.1. Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
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Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP.
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Compound Addition: Add varying concentrations of the test compound (e.g., 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid derivatives) to the wells. Include appropriate controls (no compound and a known inhibitor).
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Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).
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ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
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Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
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Data Analysis: Measure the luminescence using a plate reader. The signal is correlated with the amount of ADP produced and thus the kinase activity. Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
3.2.2. Cell-Based Proliferation/Cytotoxicity Assay (Example: MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]
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Cell Seeding: Seed cancer cells (e.g., a panel of cell lines representing different cancer types) in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Self-Validating System: The inclusion of positive controls (known inhibitors) and negative controls (vehicle-treated cells) in each assay is crucial for validating the experimental results. Dose-response curves should exhibit a sigmoidal shape for reliable IC₅₀ determination.
Conclusion and Future Directions
1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid represents a valuable building block in the design and synthesis of novel therapeutic agents. Its structural features make it particularly amenable for the development of kinase inhibitors. Future research should focus on the efficient synthesis of this compound and the generation of diverse chemical libraries based on its scaffold. Comprehensive biological evaluation, including broad kinase profiling and cell-based assays, will be essential to elucidate its specific biological targets and mechanism of action. Further derivatization of the nitrophenyl group, after reduction to an amine, offers a promising avenue for enhancing potency and selectivity, ultimately leading to the identification of novel drug candidates for the treatment of cancer and other diseases.
References
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-
PubChem. 1-Phenyl-1H-pyrazole-3-carboxylic acid. [Link]
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Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]
- Şener, A., et al. (2002). Studies on the Reactions of Cyclic Oxalyl Compounds with Hydrazines or Hydrazones: Synthesis and Reactions of 4-Benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic Acid. Journal of Heterocyclic Chemistry, 39(4), 869-875.
- Sharma, V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1941.
- Sławiński, J., et al. (2019). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 24(23), 4297.
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MarinBio. Cell-Based Assays & Bioanalytical Services. [Link]
- Yuan, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1193.
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